molecular formula C5H2F6N2 B088745 3,5-Bis(trifluoromethyl)-1H-pyrazole CAS No. 14704-41-7

3,5-Bis(trifluoromethyl)-1H-pyrazole

Cat. No. B088745
CAS RN: 14704-41-7
M. Wt: 204.07 g/mol
InChI Key: NGDDUAYSWPUSLX-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)-1H-pyrazole is a compound that has garnered attention for its unique structural and chemical properties, which make it a candidate for various applications in materials science and organic synthesis. Its molecular structure, characterized by the presence of trifluoromethyl groups, influences its reactivity and physical characteristics.

Synthesis Analysis

The synthesis of 3,5-Bis(trifluoromethyl)-1H-pyrazole involves several methods, including the high-yield syntheses starting from simpler pyrazole derivatives. An improved synthesis route allows for the high-yield production of this compound, starting from sodium, potassium, and thallium hydrotris[3,5-bis(trifluoromethyl)pyrazolyl]borates, showcasing the versatility and efficiency of modern synthetic approaches (Renn et al., 1995).

Molecular Structure Analysis

The molecular structure of 3,5-Bis(trifluoromethyl)-1H-pyrazole has been determined through various analytical techniques, including X-ray diffraction and NMR spectroscopy. The structure exhibits tetramers through N–H···N hydrogen bonds in the solid state, with dynamic disorder involving intramolecular proton transfers within the crystal (Alkorta et al., 1999).

Chemical Reactions and Properties

3,5-Bis(trifluoromethyl)-1H-pyrazole participates in various chemical reactions, underlining its reactive nature and potential as a building block in organic synthesis. Its reactions with chloroform lead to a complex mixture of compounds, demonstrating its reactivity and potential for generating fluorinated analogs of tris(pyrazol-1-yl)methane, showcasing the diverse reactivity and utility of this compound in synthetic chemistry (Boltacheva et al., 2012).

Scientific Research Applications

  • Lithium Ion Battery Electrolytes : A study by von Aspern et al. (2020) compared the performance of 3,5-Bis(trifluoromethyl)-1H-pyrazole (BTFMP) in lithium-ion batteries (LIBs) to a methylated derivative. They found that the substitution of hydrogen atoms in BTFMP by methyl groups significantly improved the cycling performance of the batteries, suggesting its utility in high voltage LIB applications (von Aspern et al., 2020).

  • Molecular Structure Analysis : Alkorta et al. (1999) investigated the structure of 3,5-Bis(trifluoromethyl)pyrazole using X-ray and IR spectroscopy. They discovered that the compound forms tetramers through hydrogen bonds, indicating its potential for complex molecular interactions (Alkorta et al., 1999).

  • Synthesis of Hydrotris Pyrazolylborates : Renn et al. (1995) described an improved synthesis of 3,5-Bis(trifluoromethyl)pyrazole, leading to high-yield syntheses of various hydrotris(pyrazolyl)borates. These compounds, particularly the thallium(I) salt, showed interesting structural characteristics, suggesting their use in diverse chemical applications (Renn et al., 1995).

  • Chemistry of Polyfluorinated Pyrazoles : Maspero et al. (2012) focused on the preparation and properties of 3,5-Bis(trifluoromethyl)-1H-pyrazole and its derivatives. They explored its potential as a building block for bioactive compounds and materials, highlighting the unique properties imparted by highly fluorinated pyrazoles (Maspero et al., 2012).

  • Synthesis and Applications in Energetic Materials : Geng et al. (2020) synthesized a nitrogen-rich energetic material using 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole. The material exhibited superior detonation velocity and thermal stability, suggesting potential applications as a metal-free detonating substance (Geng et al., 2020).

  • Synthesis of Trifluoromethylazoles : Jones et al. (1996) explored the synthesis of various trifluoromethylazoles, including 3,5-Bis(trifluoromethyl)pyrazole. They also determined the pKa values of these compounds, identifying their potential use in measuring pH in biological media by 19F NMR spectroscopy (Jones et al., 1996).

Safety And Hazards

The safety data sheet for 3,5-Bis(trifluoromethyl)aniline indicates that it is combustible and can cause skin and eye irritation. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3,5-bis(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F6N2/c6-4(7,8)2-1-3(13-12-2)5(9,10)11/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDDUAYSWPUSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333866
Record name 3,5-Bis(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)-1H-pyrazole

CAS RN

14704-41-7
Record name 3,5-Bis(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
A Maspero, GB Giovenzana, D Monticelli… - Journal of Fluorine …, 2012 - Elsevier
Pyrazoles represent important building blocks for the preparation of bioactive compounds and a large variety of materials, due to their rich coordination chemistry. Unusual and …
Number of citations: 39 www.sciencedirect.com
JA Al-Hilfi, ZJ Kahdim, TS Fandi… - Periódico Tchê …, 2020 - search.ebscohost.com
English The series complex formation nickel (II) or cobalt (III) with hexafluoroacetylacetone, pyrazole, 3, 5-dimethylpyrazole, and 3, 5-bis (trifluoromethyl)-¹H-pyrazole were prepared. …
Number of citations: 5 search.ebscohost.com
M Gruenebaum, A Buchheit, C Guenther… - Tetrahedron …, 2016 - Elsevier
An improved and more efficient synthesis procedure for trifluoromethyl substituted pyrazoles, namely 3,5-bis(trifluoromethyl)-1H-pyrazole (1a), 5-(pentafluoroethyl)-3-(trifluoromethyl)-1H…
Number of citations: 17 www.sciencedirect.com
LC Spencer, IA Guzei, SO Ojwach… - … Section C: Crystal …, 2006 - scripts.iucr.org
The palladium(II) center in the title compound, trans-[PdCl2(C5H2F6N2)2]·H2O, possesses a distorted square-planar geometry. The NH groups are positioned on the same side of the …
Number of citations: 5 scripts.iucr.org
N von Aspern, M Grünebaum, D Diddens… - Journal of Power …, 2020 - Elsevier
A novel methylated pyrazole derivative, namely 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole (MBTFMP) was synthesized for the first time and comprehensively characterized for high …
Number of citations: 12 www.sciencedirect.com
JC Mercer - 2005 - search.proquest.com
Stimulation of tyrosine kinase coupled receptors, such as the T cell receptor in T lymphocytes, results in activation of phospholipase-Cγ (PLC-γ) which hydrolyzes phosphoinositol 4, 5, …
Number of citations: 1 search.proquest.com
P Liebing, FT Edelmann - Helvetica Chimica Acta, 2020 - Wiley Online Library
The new PPA ligands 3‐[5‐methyl‐3‐(trifluoromethyl)‐1H‐pyrazol‐1‐yl]propanamide (CF 3 MePPA; 3) and 3‐[3,5‐bis(trifluoromethyl)‐1H‐pyrazol‐1‐yl]propanamide ((CF 3 ) 2 PPA; 4) …
Number of citations: 3 onlinelibrary.wiley.com
Y Yonetoku, H Kubota, Y Miyazaki, Y Okamoto… - Bioorganic & medicinal …, 2008 - Elsevier
Novel potent and selective Ca2+ release-activated Ca2+ (CRAC) channel inhibitors. Part 3: Synthesis and CRAC channel inhibitory activity of 4′-[(trifluoromethyl)pyrazol-1-yl]…
Number of citations: 33 www.sciencedirect.com
EEDEC DE HEXAFLUOROACETILACETONA - researchgate.net
As formações complexas em série de níquel (II) ou cobalto (III) com hexafluoroacetilacetona, pirazol, 3, 5-dimetilpirazol e 3, 5-bis (trifluorometil)-1H-pirazol foram preparadas. O …
Number of citations: 3 www.researchgate.net
I Alkorta, J Elguero, HVR Dias… - Magnetic …, 2020 - Wiley Online Library
This work reports the calculation of the nuclear magnetic resonance (NMR) chemical shifts of eight trinuclear Ag(I) complexes of pyrazolate ligands using the relativistic program ZORA. …

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